Directed Ortho-Metalation Capability
The N,N-dialkyl O-sulfamate group (OSO₂NR₂) has been established as an effective directed metalation group (DMG), enabling ortho-lithiation with n-BuLi or s-BuLi in THF at −93 °C followed by electrophilic quench to yield ortho-substituted aryl sulfamates [1]. The relative metalation ranking places OSO₂NEt₂ as a moderate-strength DMG, stronger than OMe but weaker than CONEt₂, providing predictable regioselectivity [2]. In contrast, the corresponding 6-bromo-2-naphthyl triflate (CAS 151600-02-1) cannot function as a DMG; the triflate group is incompatible with organolithium reagents, undergoing rapid nucleophilic displacement rather than directed ortho-lithiation [3]. Ortho-functionalized naphthyl sulfamates 4a–k were obtained in yields of 60–95% across a panel of electrophiles (TMSCl, I₂, DMF, etc.) [1].
| Evidence Dimension | Directed ortho-metalation (DoM) capability |
|---|---|
| Target Compound Data | OSO₂NMe₂ group enables ortho-lithiation; isolated yields 60–95% for ortho-substituted aryl O-sulfamates (class data) [1] |
| Comparator Or Baseline | 6-Bromo-2-naphthyl triflate (OTf): no DoM capability; undergoes nucleophilic displacement with RLi reagents |
| Quantified Difference | Qualitative difference: DMG function present vs. absent; ortho-substitution yields up to 95% achievable exclusively with sulfamate |
| Conditions | s-BuLi or n-BuLi, THF, −93 °C, followed by electrophile quench [1] |
Why This Matters
The ability to sequentially perform directed ortho-functionalization followed by cross-coupling at the sulfamate site enables the construction of densely substituted naphthalene scaffolds inaccessible from triflate or mesylate analogs, justifying selection for multistep synthetic routes.
- [1] Macklin, T. K.; Snieckus, V. Directed Ortho Metalation Methodology. The N,N-Dialkyl Aryl O-Sulfamate as a New Directed Metalation Group and Cross-Coupling Partner for Grignard Reagents. Org. Lett. 2005, 7 (13), 2519–2522. View Source
- [2] Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chem. Rev. 1990, 90 (6), 879–933. View Source
- [3] Rosen, B. M.; Quasdorf, K. W.; Wilson, D. A.; Zhang, N.; Resmerita, A.-M.; Garg, N. K.; Percec, V. Nickel-Catalyzed Cross-Couplings Involving Carbon–Oxygen Bonds. Chem. Rev. 2011, 111 (3), 1346–1416. View Source
